6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a heterocyclic compound that features a triazoloquinazoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the thiophene ring and the triazoloquinazoline moiety contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazoloquinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the triazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Medicinal Chemistry: It exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways.
Biology: The compound can be used in biochemical assays to study enzyme inhibition and receptor binding.
Material Sciences: It has applications in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. The triazoloquinazoline core can act as an inhibitor of various enzymes and receptors, modulating biological pathways. For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring but differ in their core structure.
Thiophene Derivatives: Compounds with a thiophene ring exhibit similar chemical properties but may have different biological activities.
Uniqueness
6,6-dimethyl-9-(thiophen-3-yl)-4H,5H,7H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is unique due to its combined triazoloquinazoline and thiophene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C15H16N4OS |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
6,6-dimethyl-9-thiophen-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C15H16N4OS/c1-15(2)5-10-12(11(20)6-15)13(9-3-4-21-7-9)19-14(18-10)16-8-17-19/h3-4,7-8,13H,5-6H2,1-2H3,(H,16,17,18) |
InChI Key |
RIJABTRLKXSNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CSC=C4)C(=O)C1)C |
Origin of Product |
United States |
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